molecular formula C6H8N4O4 B014761 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 3346-61-0

6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No. B014761
CAS RN: 3346-61-0
M. Wt: 200.15 g/mol
InChI Key: IAAUBQWOEHOUOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione often involves one-pot condensation reactions. For instance, one-pot synthesis methods have been developed for related pyrimidine derivatives, demonstrating the efficiency and versatility of synthesizing nitropyrimidine compounds without the need for a catalyst, showcasing their synthetic accessibility (Harutyunyan et al., 2019).

Molecular Structure Analysis

The molecular structure of nitropyrimidines, including derivatives similar to 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, often features significant hydrogen bonding. This bonding plays a crucial role in the formation of their solid-state structure, leading to various supramolecular architectures. For example, studies have shown that nitroaniline analogues form hydrogen-bonded sheets and pi-stacked structures, highlighting the complex intermolecular interactions that define their crystalline arrangements (Glidewell et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione derivatives involves various reactions, including condensation with aldehydes and ketones. These reactions often result in the formation of complex heterocyclic systems, indicating the compound's reactivity towards forming diverse chemical structures (Harutyunyan et al., 2019).

Physical Properties Analysis

The physical properties of nitropyrimidines, such as solubility, melting point, and crystal structure, are closely related to their molecular and supramolecular architectures. The hydrogen bonding and pi-pi stacking interactions significantly influence these properties, contributing to the compound's stability and physical behavior (Glidewell et al., 2003).

Chemical Properties Analysis

Chemically, nitropyrimidines exhibit a range of reactivities, including the ability to undergo substitution reactions, which is pivotal for the functionalization and further derivatization of these compounds. The presence of nitro and amino groups within the pyrimidine ring opens up possibilities for nucleophilic and electrophilic reactions, allowing for the synthesis of a wide array of derivatives with potential applications in various fields (Harutyunyan et al., 2019).

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including compounds like 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, have been extensively studied for their medicinal chemistry applications. The compound’s structural similarity to hydantoin highlights its potential in drug discovery, with applications ranging from therapeutic agents to the synthesis of non-natural amino acids. This versatility is attributed to its structural features, allowing for a variety of biological and pharmacological activities. The Bucherer-Bergs reaction, an efficient method for hydantoin synthesis, is particularly relevant for creating new therapeutic compounds (Shaikh et al., 2023).

Biogenic Amines in Fish and Nitrosamine Formation

The study of biogenic amines, including compounds structurally related to 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, has implications in food safety and quality. These amines can participate in the formation of nitrosamines, compounds with significant health impacts. Understanding the roles of such amines in intoxication, spoilage, and nitrosamine formation is crucial for ensuring the safety of food products, especially fish (Bulushi et al., 2009).

Hybrid Catalysts in Medicinal Chemistry

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, closely related to the core structure of 6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, has been explored. These scaffolds are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts in the synthesis of these scaffolds demonstrates the compound's relevance in developing lead molecules for pharmaceutical applications (Parmar et al., 2023).

properties

IUPAC Name

6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-8-4(7)3(10(13)14)5(11)9(2)6(8)12/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAUBQWOEHOUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295020
Record name 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

CAS RN

3346-61-0
Record name NSC99328
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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